Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate
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Overview
Description
Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2-ethoxyphenylamine and a suitable electrophile.
Carbamoylation: The final step involves the carbamoylation of the benzofuran derivative using ethyl chloroformate and a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the benzofuran core, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Ethyl (2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate can be compared with other benzofuran derivatives and carbamate compounds:
Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases like psoriasis and cancer.
Carbamate Compounds: Other carbamate derivatives used as insecticides (e.g., carbaryl) or pharmaceuticals (e.g., meprobamate).
Properties
IUPAC Name |
ethyl N-[2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-3-25-16-12-8-6-10-14(16)21-19(23)18-17(22-20(24)26-4-2)13-9-5-7-11-15(13)27-18/h5-12H,3-4H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMXLFWXFLSEFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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